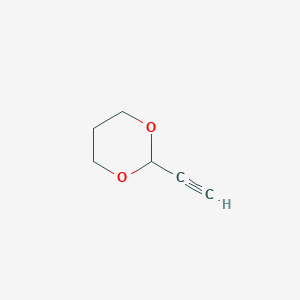
CID 67929386
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a dimethylsilyl group at the 4 position, and an ethyl group linking the dimethylsilyl group to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it useful in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving tert-butyl groups and pyridine precursors.
Introduction of the Dimethylsilyl Group: The dimethylsilyl group is introduced using reagents such as dimethylchlorosilane in the presence of a base.
Attachment of the Ethyl Group: The ethyl group is attached to the dimethylsilyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylsilyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a non-nucleophilic base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine involves its ability to act as a sterically hindered base. This property allows it to:
Stabilize Reactive Intermediates: By providing steric hindrance, it stabilizes reactive intermediates in chemical reactions.
Prevent Side Reactions: Its non-nucleophilic nature prevents unwanted side reactions, leading to higher yields of desired products.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the dimethylsilyl group.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butylpyridine: Lacks the ethyl and dimethylsilyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(dimethylsilyl)ethyl]pyridine is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Eigenschaften
Molekularformel |
C17H30NSi |
|---|---|
Molekulargewicht |
276.5 g/mol |
InChI |
InChI=1S/C17H30NSi/c1-16(2,3)14-11-13(9-10-19(7)8)12-15(18-14)17(4,5)6/h11-12H,9-10H2,1-8H3 |
InChI-Schlüssel |
LMDVTORCXXWTKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CC[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



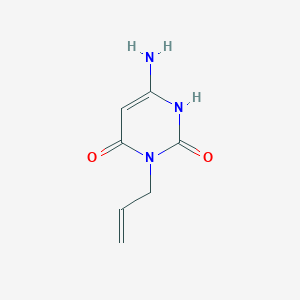


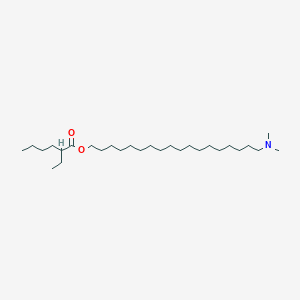

![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

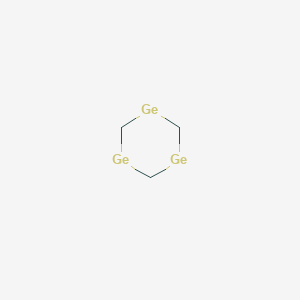
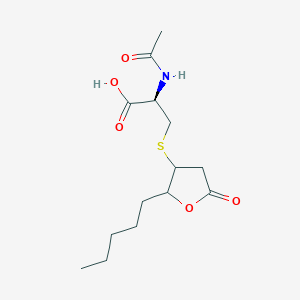

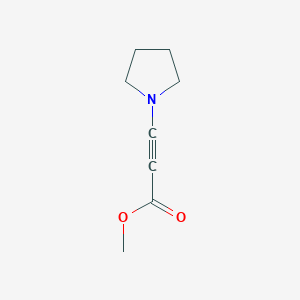
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
